t-Boc-aminooxy-PEG6-propargyl
Overview
Description
t-Boc-aminooxy-PEG6-propargyl is a polyethylene glycol-based compound that serves as a bifunctional linker molecule. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The compound contains a propargyl group that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a stable triazole linkage. Additionally, the protected aminooxy group can be deprotected under mild acidic conditions to react with aldehydes .
Mechanism of Action
Target of Action
t-Boc-aminooxy-PEG6-propargyl is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound are therefore the proteins that are intended to be degraded.
Mode of Action
This compound contains an Alkyne group . This group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction forms a stable triazole linkage, which is a key step in the synthesis of PROTAC molecules .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . PROTACs exploit this intracellular system to selectively degrade target proteins . The degradation of these proteins can then influence various downstream pathways, depending on the specific roles of the targeted proteins.
Result of Action
The primary result of the action of this compound is the degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase with a ligand for a target protein, PROTACs like this compound can induce the degradation of the target protein . This can have various molecular and cellular effects, depending on the function of the degraded protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAc reaction can be affected by the concentration of copper ions in the environment . Additionally, the stability of the compound could be influenced by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
t-Boc-aminooxy-PEG6-propargyl is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This interaction allows this compound to bind with various enzymes, proteins, and other biomolecules, facilitating the formation of a stable triazole linkage .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a PROTAC linker . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, this compound can influence cell function by modulating the levels of specific proteins within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a stable triazole linkage through a copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction . This reaction allows this compound to bind to azide-bearing compounds or biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-aminooxy-PEG6-propargyl typically involves the following steps:
Protection of the aminooxy group: The aminooxy group is protected with a tert-butoxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.
Attachment of the polyethylene glycol (PEG) spacer: The PEG spacer is introduced to increase the solubility of the compound in aqueous media.
Introduction of the propargyl group: The propargyl group is attached to the PEG spacer, enabling the compound to participate in click chemistry reactions.
The reaction conditions for these steps often involve the use of mild acidic conditions for deprotection and copper catalysts for the azide-alkyne cycloaddition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
t-Boc-aminooxy-PEG6-propargyl undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy group, which can then react with aldehydes.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Mild Acids: Used for the deprotection of the t-Boc group.
Major Products
Triazole Linkages: Formed from the reaction between the propargyl group and azide-bearing compounds.
Aldehyde Adducts: Formed from the reaction between the deprotected aminooxy group and aldehydes
Scientific Research Applications
t-Boc-aminooxy-PEG6-propargyl has a wide range of scientific research applications, including:
Comparison with Similar Compounds
t-Boc-aminooxy-PEG6-propargyl is unique due to its combination of a propargyl group and a protected aminooxy group, along with a PEG spacer. Similar compounds include:
t-Boc-aminooxy-PEG4-propargyl: Similar structure but with a shorter PEG spacer.
t-Boc-aminooxy-PEG8-propargyl: Similar structure but with a longer PEG spacer.
t-Boc-aminooxy-PEG6-azide: Contains an azide group instead of a propargyl group, allowing it to react with alkyne-bearing compounds
These compounds share similar functionalities but differ in the length of the PEG spacer or the reactive group, which can influence their solubility, reactivity, and applications.
Biological Activity
t-Boc-aminooxy-PEG6-propargyl is a specialized compound that serves as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. This compound is characterized by its unique structure, which includes a t-Boc (tert-butyloxycarbonyl) protecting group, a polyethylene glycol (PEG) moiety, and a propargyl functional group. This configuration enables its application in targeted protein degradation, a promising area in drug discovery and therapeutic development.
Property | Value |
---|---|
CAS Number | 2093152-83-9 |
Molecular Formula | C₁₉H₃₅N₁O₈ |
Molecular Weight | 391.46 g/mol |
Solubility | Soluble in DMSO and water |
This compound functions primarily as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to target proteins for ubiquitination, leading to their degradation by the proteasome. The PEG component enhances solubility and provides flexibility, while the propargyl group allows for click chemistry applications, facilitating the conjugation of various biomolecules.
Key Mechanisms:
- Ubiquitin-Proteasome Pathway : this compound aids in harnessing this pathway for selective protein degradation.
- Click Chemistry : The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient bioconjugation with azide-containing molecules.
Applications in Research
This compound has been utilized in various biological studies, particularly those focusing on targeted protein degradation and drug delivery systems. Its role as a linker has been highlighted in multiple studies:
- Targeted Protein Degradation : By linking E3 ligases to specific target proteins, researchers can selectively degrade proteins implicated in diseases such as cancer.
- Antibody-Drug Conjugates (ADCs) : Its properties allow for the development of ADCs that can deliver cytotoxic agents directly to cancer cells, minimizing systemic toxicity.
- Cell Imaging and Tracking : The compound's ability to form stable bonds via click chemistry facilitates its use in labeling and tracking cells in vivo.
Case Studies
- PROTAC Development : A study demonstrated the efficacy of this compound in synthesizing PROTACs targeting the BCR-ABL fusion protein, commonly associated with chronic myeloid leukemia (CML). The resulting PROTAC exhibited significant anti-tumor activity in vitro and in vivo.
- Antibody-Drug Conjugate Research : In another investigation, researchers used this compound to construct ADCs targeting HER2-positive breast cancer cells. The study reported enhanced therapeutic efficacy and reduced off-target effects compared to traditional chemotherapeutics.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO9/c1-5-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-21-19(22)30-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTCIKPJPWPYEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136423 | |
Record name | 3,6,9,12,15,18,21-Heptaoxa-2-azatetracos-23-ynoic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2093152-83-9 | |
Record name | 3,6,9,12,15,18,21-Heptaoxa-2-azatetracos-23-ynoic acid, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2093152-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15,18,21-Heptaoxa-2-azatetracos-23-ynoic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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